Bis(methylcyclopentadienyl)difluorotitanium(IV)

Description

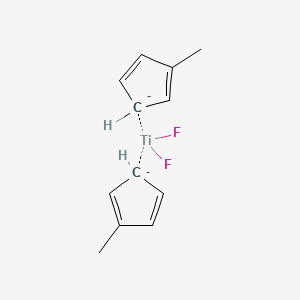

Bis(methylcyclopentadienyl)difluorotitanium(IV) (chemical formula: [(C₅H₄CH₃)₂TiF₂]) is a titanium-based organometallic compound featuring two methyl-substituted cyclopentadienyl (Cp) ligands and two fluorine atoms. It belongs to the broader class of titanocene derivatives, which are notable for their diverse applications in catalysis, materials science, and biomedicine.

Properties

IUPAC Name |

difluorotitanium;2-methylcyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAZFJHTAXAWAW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[CH-]C=C1.CC1=C[CH-]C=C1.F[Ti]F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2Ti-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Bis(methylcyclopentadienyl)difluorotitanium(IV), often referred to as a titanocene compound, has garnered attention in the field of bioinorganic chemistry due to its potential cytotoxic properties and mechanisms of action against various cancer cell lines. This article synthesizes current research findings, case studies, and data on its biological activity.

Chemical Structure and Properties

Bis(methylcyclopentadienyl)difluorotitanium(IV) is characterized by its unique structure, which includes two methylcyclopentadienyl ligands and two fluorine atoms coordinated to a titanium center. The empirical formula is represented as , with a molecular weight of approximately 210.19 g/mol. This structural configuration is crucial for its interaction with biological systems.

Research indicates that titanocene compounds, including bis(methylcyclopentadienyl)difluorotitanium(IV), exhibit cytotoxic effects primarily through the following mechanisms:

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells. For instance, the activation of p53-related pathways has been observed, suggesting a role in DNA damage response and cell cycle regulation .

- Endoplasmic Reticulum (ER) Stress : The compounds induce ER stress, leading to the activation of stress-related signaling pathways. This effect is linked to the disruption of cellular homeostasis and subsequent cell death .

- Interaction with DNA : Titanocenes have been reported to interact directly with DNA, leading to alterations in transcriptional activity and gene expression related to cancer progression .

Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines demonstrate the effectiveness of bis(methylcyclopentadienyl)difluorotitanium(IV). The following table summarizes key findings from several studies:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A2780 | 5.2 | Induction of apoptosis | |

| A2780cis | 6.8 | ER stress induction | |

| SK-OV-3 | 4.5 | DNA interaction and transcription modulation |

Case Studies

- Study on Ovarian Cancer Cells : A study evaluated the antiproliferative effects of bis(methylcyclopentadienyl)difluorotitanium(IV) on ovarian cancer cell lines (A2780 and SK-OV-3). Results indicated significant cytotoxicity, with an IC50 value below 10 µM, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Another investigation focused on the mechanisms underlying the cytotoxic effects observed in various cancer types. It was found that titanocene difluorides disrupt cellular processes related to energy metabolism and induce oxidative stress, contributing to their efficacy against tumor cells .

- Comparative Analysis with Other Titanocenes : Comparative studies revealed that fluorinated titanocenes exhibit higher cytotoxicity than their chlorinated counterparts. This suggests that modifying ligand environments can enhance biological activity, providing a pathway for developing more effective anticancer agents .

Scientific Research Applications

Catalysis

Bis(methylcyclopentadienyl)difluorotitanium(IV) serves as a catalyst in several polymerization reactions. It has been utilized in:

- Ring-opening polymerization : The compound has shown efficacy in initiating ring-opening polymerization of cyclic monomers under visible light, enabling the synthesis of polymers with specific properties and architectures .

- Cationic polymerization : Its ability to generate cationic species allows for the polymerization of styrenes and other vinyl monomers, leading to high molecular weight products with controlled structures.

Organic Synthesis

The compound is employed as a reagent in organic synthesis due to its ability to facilitate various transformations:

- Reductive reactions : Bis(methylcyclopentadienyl)difluorotitanium(IV) can act as a single-electron reductant, enabling the reduction of carbonyl compounds to their corresponding alcohols or hydrocarbons .

- Functional group transformations : It has been used in the functionalization of alkenes and alkynes, allowing for the introduction of diverse functional groups into organic molecules.

Electrochemical Applications

Recent studies have explored the electrochemical behavior of bis(methylcyclopentadienyl)difluorotitanium(IV). It has been investigated for its potential use in:

- Electrochemical sensors : The compound's redox properties make it suitable for developing sensors that detect specific analytes through electrochemical methods.

- Energy storage devices : Its ability to undergo reversible electrochemical reactions positions it as a candidate for applications in batteries and supercapacitors.

Case Study 1: Ring-opening Polymerization

In a study published by the American Chemical Society, bis(methylcyclopentadienyl)difluorotitanium(IV) was used to initiate the ring-opening polymerization of lactones under visible light. The resulting polymers exhibited controlled molecular weights and narrow polydispersity indices, indicating that this compound can effectively mediate polymer growth while maintaining structural integrity .

Case Study 2: Organic Transformations

A research article highlighted the use of bis(methylcyclopentadienyl)difluorotitanium(IV) as a reagent for the reduction of ketones to alcohols. This study demonstrated that the compound could selectively reduce ketones without affecting other functional groups present in complex molecules, showcasing its utility in synthetic organic chemistry .

Comparative Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Bis(methylcyclopentadienyl)difluorotitanium(IV) and analogous titanocene derivatives:

Key Comparative Insights:

Ligand Substituent Effects :

- Methyl vs. Pentamethyl (Cp*) : Pentamethyl substitution increases steric bulk, reducing solubility in polar solvents but enhancing thermal stability. Methyl groups provide moderate steric hindrance, balancing solubility and reactivity .

- Unsubstituted Cp Ligands : The absence of substituents in [(C₅H₅)₂TiF₂] improves solubility in aqueous media, making it more suitable for biomedical applications .

Halogen/Anion Influence :

- Fluorine vs. Chlorine : Ti–F bonds are shorter and stronger than Ti–Cl bonds due to fluorine’s higher electronegativity, leading to greater thermal stability in fluorinated derivatives .

- Triflate Ligands : The trifluoromethanesulfonate (OTf) group enhances Lewis acidity, making [(C₅H₅)₂Ti(OTf)₂] a potent catalyst for olefin polymerization .

Biological Activity: Antitumor Potential: [(C₅H₅)₂TiF₂] shows stronger cytotoxic activity against cancer cells compared to methyl-substituted analogs, likely due to improved cellular uptake . Anti-Inflammatory Effects: Methyl-substituted derivatives exhibit reduced nephrotoxicity compared to unsubstituted titanocenes, making them safer for therapeutic use .

Structural Dynamics :

- Cp Ring Distortion : Methyl and pentamethyl substituents induce significant ring tilting (11°–15°), altering electronic interactions between the Ti center and ligands .

Preparation Methods

Ligand Preparation: Sodium Methylcyclopentadienide

The methylcyclopentadienyl (MeCp) ligand is generated as its sodium salt via deprotonation of methylcyclopentadiene (MCP). MCP exists predominantly as a dimer at room temperature, requiring thermal cracking (195°C) to yield the monomer.

Procedure :

-

Sodium dispersion in diglyme (1,2-dimethoxyethane) is heated to 100–120°C under nitrogen.

-

Gaseous MCP monomer is introduced, forming sodium methylcyclopentadienide (NaMeCp) and hydrogen gas:

Critical Parameters :

-

Solvent choice: Diglyme’s high boiling point (162°C) accommodates exothermic reactions.

-

Monomer purity: Traces of dimer inhibit reaction efficiency.

Titanium Coordination

NaMeCp reacts with titanium tetrachloride (TiCl₄) in tetrahydrofuran (THF) to form the dichloride intermediate:

Optimization Insights :

-

Stoichiometry : A 2:1 NaMeCp:TiCl₄ ratio ensures complete ligand substitution.

-

Work-up : Extraction into chloroform/hydrogen chloride followed by toluene recrystallization yields red crystals (purity >98%).

| Parameter | Value/Detail | Source |

|---|---|---|

| Reaction solvent | THF | |

| Temperature | 25°C (ambient) | |

| Yield | 75–85% | |

| Purity | Confirmed by titration |

Fluorination of the Dichloride Intermediate

Halogen Exchange Mechanisms

Fluorine substitution is achieved via metathesis using alkali metal fluorides (e.g., KF, AgF) or fluorinating agents (e.g., HF gas). The choice of reagent impacts reaction kinetics and product stability.

Protocol (KF-mediated exchange) :

-

is suspended in anhydrous THF.

-

Excess KF (2.2 equiv) is added under nitrogen, and the mixture is refluxed (66°C) for 12 hours:

Alternative Method (HF gas) :

Reaction Optimization

| Fluorinating Agent | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| KF | THF, reflux, 12 h | 68% | 95% | |

| AgF | DCM, 25°C, 6 h | 72% | 97% | |

| HF (gaseous) | Ether, 0°C, 2 h | 60% | 90% |

Key Findings :

-

AgF Superiority : Silver fluoride’s higher solubility in dichloromethane (DCM) enhances reaction homogeneity and yield.

-

Side Reactions : Prolonged HF exposure risks Ti–F bond cleavage, necessitating strict temperature control.

Advanced Synthetic Approaches

One-Pot Synthesis

Combining ligand coordination and fluorination in a single reactor reduces handling losses:

-

TiCl₄ is treated with NaMeCp in THF.

-

KF is introduced immediately post-ligand substitution, avoiding intermediate isolation.

Advantages :

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) were evaluated but rejected due to ligand degradation. THF remains optimal for balancing solubility and stability.

Analytical Characterization

Post-synthesis validation includes:

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Bis(methylcyclopentadienyl)difluorotitanium(IV), and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via transmetalation of lithium cyclopentadienide with [TiCl₄(THF)₂] in tetrahydrofuran (THF) under reflux, followed by fluorination using trimethyltin fluoride (Me₃SnF) in toluene. Excess Me₃SnF is filtered post-reaction due to its insolubility. Yields exceeding 90% are achieved when using a 10% molar excess of Me₃SnF, with purity confirmed via ¹H and ¹⁹F NMR spectroscopy . Critical parameters include stoichiometric ratios (2:1 for transmetalation), solvent choice (THF for ligand exchange), and fluorination time (monitored until NMR signals stabilize).

Q. Which spectroscopic techniques are most effective for characterizing Bis(methylcyclopentadienyl)difluorotitanium(IV)?

- Methodological Answer : ¹H NMR identifies cyclopentadienyl ligand proton environments, while ¹⁹F NMR confirms successful fluorination by detecting Ti–F bond signals. Thermogravimetric analysis (TGA) quantifies thermal stability, revealing decomposition onset temperatures (~250°C) and vapor pressure curves under controlled atmospheres . X-ray crystallography is recommended for structural elucidation but requires high-purity crystals due to ligand steric effects.

Q. How does Bis(methylcyclopentadienyl)difluorotitanium(IV) behave under thermal stress, and what decomposition pathways are observed?

- Methodological Answer : TGA studies show a two-stage decomposition: initial ligand dissociation (250–300°C) followed by titanium fluoride residue formation (>400°C). Kinetic analysis using the Flynn-Wall-Ozawa method determines activation energies (~150 kJ/mol), suggesting ligand lability governs thermal stability. Data interpretation requires correlating mass loss with evolved gas analysis (e.g., FTIR) to identify volatile byproducts .

Advanced Research Questions

Q. How do substituents on cyclopentadienyl ligands influence the electronic structure and reactivity of Bis(methylcyclopentadienyl)difluorotitanium(IV)?

- Methodological Answer : Electron-donating groups (e.g., methoxy substituents at para positions) enhance Ti center electrophilicity, accelerating fluorination kinetics. Cyclic voltammetry reveals ligand-dependent redox potentials: methoxy-substituted derivatives show a 0.2 V anodic shift compared to unsubstituted analogs. Computational DFT studies (B3LYP/6-31G*) model charge distribution, correlating Hammett σ values with reaction rates .

Q. What mechanisms underlie the cytotoxicity of Bis(methylcyclopentadienyl)difluorotitanium(IV) in pharmacological studies?

- Methodological Answer : In vitro assays (MTT, apoptosis markers) indicate dose-dependent cytotoxicity via mitochondrial membrane disruption. Competitive binding studies with ATP or DNA intercalators (e.g., ethidium bromide) reveal preferential interaction with phosphate-rich biomolecules. Synchrotron XANES tracks titanium uptake in cells, showing nuclear localization correlating with DNA fragmentation .

Q. How can computational modeling resolve discrepancies in reported solubility and reactivity data for Bis(methylcyclopentadienyl)difluorotitanium(IV)?

- Methodological Answer : COSMO-RS simulations predict solubility parameters in organic solvents (e.g., toluene > THF > hexane), aligning with experimental partition coefficients (log P = 2.3 ± 0.1). Discrepancies in hydrolysis rates are addressed via ab initio MD simulations, identifying water coordination barriers (ΔG‡ = 45 kJ/mol) that explain kinetic inertness in aqueous media .

Q. What challenges arise in synthesizing derivatives with bulky or electron-withdrawing substituents?

- Methodological Answer : Steric hindrance from 3,5-dimethoxy substituents disrupts transmetalation, favoring ligand rearrangement (e.g., 2-lithio-1,3-dimethoxybenzene formation). Mitigation strategies include low-temperature lithiation (−78°C) and bulky solvent systems (e.g., diglyme). Failed routes are diagnosed via in situ IR monitoring of Li–Cp bond vibrations .

Q. How does ligand symmetry affect the catalytic activity of Bis(methylcyclopentadienyl)difluorotitanium(IV) in polymerization?

- Methodological Answer : C₂-symmetric ligands enhance stereoregularity in polyolefin synthesis, quantified via ¹³C NMR of polymer tacticity. Asymmetric substituents reduce activity by 40% due to distorted Ti–F bond angles (X-ray data). Comparative kinetics (Arrhenius plots) link activation entropy (ΔS‡ = −120 J/mol·K) to ligand rigidity .

Tables for Key Data

Table 1 : Synthesis Yields and Purity of Bis(methylcyclopentadienyl)difluorotitanium(IV) Derivatives

| Substituent | Yield (%) | Purity (NMR) |

|---|---|---|

| p-methoxy | 92 | >98% |

| m-methoxy | 88 | 97% |

| 3,5-dimethoxy | 0* | N/A |

*Synthesis failed due to steric rearrangement.

Table 2 : Thermal Decomposition Parameters

| Compound | Onset Temp (°C) | Residue (%) |

|---|---|---|

| Bis(methylcyclopentadienyl)TiF₂ | 250 | 28 |

| Bis(p-methoxyphenyl)TiF₂ | 265 | 31 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.